molecular formula C20H24N2O3S B12465948 2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12465948
M. Wt: 372.5 g/mol
InChI Key: AWPXQEKQEYCZIP-UHFFFAOYSA-N
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Description

2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s electronic properties also play a crucial role in its function as a semiconductor, where it facilitates charge transport through π-conjugated systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanoylamino and ethoxyphenyl groups allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-3-8-17(23)22-20-18(13-9-7-12-16(13)26-20)19(24)21-14-10-5-6-11-15(14)25-4-2/h5-6,10-11H,3-4,7-9,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

AWPXQEKQEYCZIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

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